molecular formula C10H15NO B13181920 1-Oxaspiro[2.7]decane-2-carbonitrile

1-Oxaspiro[2.7]decane-2-carbonitrile

Cat. No.: B13181920
M. Wt: 165.23 g/mol
InChI Key: GLRNJOWNSCZYRH-UHFFFAOYSA-N
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Description

1-Oxaspiro[27]decane-2-carbonitrile is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[2.7]decane-2-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound . The process involves alkylation and heterocyclization steps, which are crucial for the formation of the spiro structure.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The availability of starting materials and the efficiency of the reaction make it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[2.7]decane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Oxaspiro[2.7]decane-2-carbonitrile has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of biological pathways and interactions due to its unique structure.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxaspiro[2.7]decane-2-carbonitrile involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 8-Oxa-2-azaspiro[4.5]decane
  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane

Uniqueness: 1-Oxaspiro[2.7]decane-2-carbonitrile is unique due to its specific spiro structure and the presence of a nitrile group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-oxaspiro[2.7]decane-2-carbonitrile

InChI

InChI=1S/C10H15NO/c11-8-9-10(12-9)6-4-2-1-3-5-7-10/h9H,1-7H2

InChI Key

GLRNJOWNSCZYRH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)C(O2)C#N

Origin of Product

United States

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